molecular formula C24H25F3N2O5 B2800433 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 843671-79-4

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B2800433
CAS RN: 843671-79-4
M. Wt: 478.468
InChI Key: RHGHTSSGIIZCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25F3N2O5 and its molecular weight is 478.468. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Potential

Research indicates that derivatives of this compound show potential in anticancer and antimicrobial activities. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromenes demonstrated anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017). Similarly, another study synthesized Mannich bases with piperazines and found certain compounds with high potency in cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).

Anticonvulsant Activity

Compounds related to this chemical structure have been investigated for their potential anticonvulsant properties. For example, 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives synthesized as potential anticonvulsant compounds demonstrated promising results in studies (Aytemir et al., 2010).

Synthesis and Molecular Docking

Research also focuses on the synthesis of these compounds and their molecular docking studies. A study described the synthesis of a potent PPARpan agonist, involving a compound related to the 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (Guo et al., 2006).

Antioxidant Properties

Some derivatives of this compound exhibit significant antioxidant properties. For instance, chrysin-piperazine conjugates were synthesized and displayed remarkable antioxidant power in scavenging free radicals (Patel et al., 2016).

properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O5/c1-33-19-5-3-2-4-15(19)20-21(32)16-6-7-18(31)17(22(16)34-23(20)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGHTSSGIIZCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.